N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O3S/c1-8-15-13(22-18-8)9-4-5-19-11(6-9)16-17-12(19)7-14-23(20,21)10-2-3-10/h4-6,10,14H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHALCZENPPQIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNS(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridine core, followed by the introduction of the oxadiazole ring through cyclization reactions. The final step involves the attachment of the cyclopropanesulfonamide group under controlled conditions to ensure the integrity of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
A. N-{[7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-furamide (RN: 1775519-15-7) This analogue replaces the cyclopropanesulfonamide group with a 2-furamide moiety. Such modifications may impact pharmacokinetics, as sulfonamides are often associated with improved target binding affinity and prolonged half-lives compared to furan derivatives .
B. 5-(Pyrimidin-5-yl)-1,2,4-oxadiazole Derivatives (e.g., Compounds 5d, 5g)
These derivatives share the 1,2,4-oxadiazole core but lack the triazolopyridine scaffold. For example:
- 5-(4-Methyl-6-(3-nitrophenyl)-2-pyrimidinol-5-yl)-3-phenyl-1,2,4-oxadiazole (5d): Features a pyrimidine ring with a nitro group, enhancing electron-deficient character. Melting point: 261–262°C; yield: 85% .
- 5-(6-(4-Methoxyphenyl)-4-methyl-2-pyrimidinol-5-yl)-3-phenyl-1,2,4-oxadiazole (5g): Incorporates a methoxy group, increasing electron density. Melting point: 236–237°C; yield: 90% .
Key Observations :
- Synthetic Efficiency: The pyrimidine-oxadiazole derivatives (5d, 5g) exhibit high yields (85–90%), suggesting robust cycloaddition protocols . No synthetic data are available for the target compound, but analogous triazolopyridine syntheses often involve multi-step routes with moderate yields.
- Thermal Stability : Higher melting points in pyrimidine-oxadiazoles (236–262°C) may correlate with crystalline packing efficiency, whereas triazolopyridine derivatives might exhibit lower melting points due to reduced symmetry.
Q & A
Q. What are the key structural features of this compound that contribute to its pharmacological potential?
The compound integrates a triazolo[4,3-a]pyridine core fused with a 3-methyl-1,2,4-oxadiazole moiety and a cyclopropanesulfonamide group. The nitrogen-rich heterocycles enhance binding affinity to biological targets, while the sulfonamide improves solubility and bioavailability compared to analogs lacking this group. Structural analogs (e.g., 8-methylsulfonyl-[1,2,4]triazolo[1,5-a]pyridine) show reduced solubility, highlighting the critical role of the sulfonamide .
Q. What synthetic routes are reported for this compound?
Synthesis typically involves:
- Step 1: Formation of the triazolo[4,3-a]pyridine core via cyclization reactions under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Introduction of the oxadiazole moiety using coupling agents or thiourea intermediates .
- Step 3: Sulfonamide functionalization via nucleophilic substitution with cyclopropanesulfonyl chloride . Reaction conditions (temperature, solvent polarity) are tightly controlled to avoid side products.
Q. How is the compound characterized post-synthesis?
Methodological validation includes:
Q. What are its potential therapeutic targets?
The triazole and oxadiazole motifs are associated with kinase inhibition, antimicrobial activity, and anti-inflammatory effects. Computational docking suggests affinity for ATP-binding pockets in enzymes like COX-2 or bacterial dihydrofolate reductase .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Analog Synthesis: Modify the oxadiazole methyl group, sulfonamide substituents, or pyridine ring (e.g., halogenation).
- Biological Testing: Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2) or antimicrobial susceptibility tests.
- Key Findings from Analogs:
| Analog Structure | Notable Property Change vs. Target Compound |
|---|---|
| 7-Amino-[1,2,4]triazolo[4,3-a]pyridine | Enhanced antimicrobial activity |
| 5-Methyl-[1,2,4]oxadiazole | Improved thermal stability |
Q. What methods resolve contradictions in biological data across studies?
- Assay Replication: Standardize protocols (e.g., cell line selection, incubation time) to minimize variability .
- Orthogonal Validation: Use complementary assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Purity Reassessment: Contaminants (e.g., unreacted intermediates) may skew results; re-purify via column chromatography .
Q. How can computational methods optimize this compound’s pharmacokinetics?
- Docking Simulations: Use AutoDock Vina to predict binding modes with metabolic enzymes (e.g., CYP450 isoforms) .
- MD Simulations: Analyze stability of ligand-target complexes over 100-ns trajectories to prioritize stable derivatives .
- ADME Prediction: SwissADME to estimate logP, solubility, and drug-likeness; compare with experimental data .
Q. What strategies improve aqueous solubility without compromising activity?
- Structural Modifications: Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to the cyclopropane ring .
- Formulation Approaches: Use co-solvents (e.g., PEG 400) or nanoemulsions for in vivo delivery .
- Prodrug Design: Mask the sulfonamide as a phosphate ester for enhanced dissolution .
Q. How can synthetic yield be optimized for scale-up?
- High-Throughput Screening: Test solvent/base combinations (e.g., DMF vs. THF, K₂CO₃ vs. Cs₂CO₃) to identify optimal conditions .
- Flow Chemistry: Implement continuous flow reactors for precise temperature control and reduced side reactions .
- Catalyst Optimization: Screen palladium or copper catalysts for coupling steps to improve efficiency .
Q. What experimental approaches assess metabolic stability?
- In Vitro Assays: Incubate with liver microsomes; quantify parent compound degradation via LC-MS .
- CYP Inhibition Studies: Use fluorogenic substrates to identify isoform-specific interactions .
- In Silico Tools: SwissADME’s BOILED-Egg model predicts gastrointestinal absorption and blood-brain barrier penetration .
Data Contradiction Analysis Example
Scenario: Conflicting reports on COX-2 inhibition potency.
- Root Cause: Variability in assay conditions (e.g., recombinant vs. cell-based COX-2).
- Resolution:
- Re-test compounds using a standardized fluorometric COX-2 assay.
- Validate with Western blotting to measure prostaglandin E₂ (PGE₂) suppression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
